2-Chloro-3-(trifluoromethyl)phenol
Overview
Description
2-Chloro-3-(trifluoromethyl)phenol is an oxygen-containing building block used in chemical synthesis . It has a molecular formula of C7H4ClF3O .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom and a trifluoromethyl group attached to the benzene ring . The InChI string representation of its structure isInChI=1S/C7H4ClF3O/c8-6-4 (7 (9,10)11)2-1-3-5 (6)12/h1-3,12H
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with trifluoromethyl groups are known to undergo various types of reactions. For instance, oxidative trifluoromethylation reactions involve the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.55 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
Oxidation by Manganese Oxides
- Abstract : Research on the antibacterial agents triclosan and chlorophene, which contain phenol moieties similar to 2-Chloro-3-(trifluoromethyl)phenol, shows their susceptibility to oxidation by manganese oxides. This oxidation process, important for environmental transformations, is influenced by various factors including pH, presence of dissolved metal ions, and natural organic matter (Zhang & Huang, 2003).
Synthesis of Trifluoromethyl-alkylated Phenols
- Abstract : A study demonstrates the synthesis of ortho- and para-(1-chloro-2,2,2-trifluoroethyl)phenols from corresponding alcohols, leading to the formation of 2,2,2-trifluoroethyl- or 1-trifluoromethylalkylphenols. This process is significant for creating various phenol derivatives, including those similar to this compound (Gong & Kato, 2002).
Interaction with Free Chlorine
- Abstract : Research involving triclosan, which shares structural similarities with this compound, indicates its reaction with free chlorine in water treatment. This study provides insight into how similar compounds might interact with chlorine and the resulting transformation products (Rule, Ebbett, & Vikesland, 2005).
DNA Binding and Urease Inhibition
- Abstract : A study on chalcones related to this compound reveals their interaction with DNA and urease inhibition properties. This research is significant for understanding the biological interactions and potential therapeutic applications of similar compounds (Rasool et al., 2021).
Benzylic C-H Trifluoromethylation
- Abstract : Research on the trifluoromethylation of phenol derivatives, which includes compounds like this compound, demonstrates the selective substitution of the benzylic C-H bond with a CF3 group. This study is crucial for the chemical modification and synthesis of fluorinated compounds (Egami, Ide, Kawato, & Hamashima, 2015).
Antibacterial and Antifungal Agent Activity
- Abstract : Triclosan, a compound structurally related to this compound, has been widely used as an antibacterial and antifungal agent. Its mechanism of action involves inhibiting the enzyme enoyl-acyl carrier protein reductase, providing insights into the potential antimicrobial applications of similar compounds (Levy et al., 1999).
Safety and Hazards
Future Directions
The future directions for the use of 2-Chloro-3-(trifluoromethyl)phenol could involve its application in the synthesis of various organic compounds. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals, this compound could be used to introduce the trifluoromethyl group into various molecules .
Mechanism of Action
Target of Action
2-Chloro-3-(trifluoromethyl)phenol is a chemical compound used as a building block in chemical synthesis
Mode of Action
As a chemical building block, it is likely used to synthesize more complex molecules, which may have specific interactions with biological targets .
Biochemical Pathways
As a building block in chemical synthesis, it may be involved in the creation of molecules that interact with various biochemical pathways .
Pharmacokinetics
Some properties such as its boiling point (160 °c), density (1479 g/mL at 25 °C), and molecular weight (19655) are known .
Result of Action
As a building block in chemical synthesis, its effects would likely depend on the specific molecules it is used to create .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility from water is estimated to be 3.61E-006 atm-m3/mole . Its persistence time in the environment is estimated to be 1.59e+003 hours
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXZMBZFGAIBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371471 | |
Record name | 2-Chloro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138377-34-1 | |
Record name | 2-Chloro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.